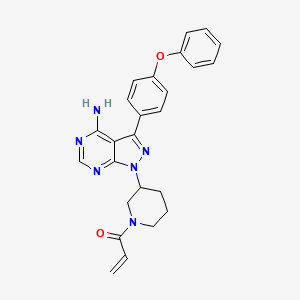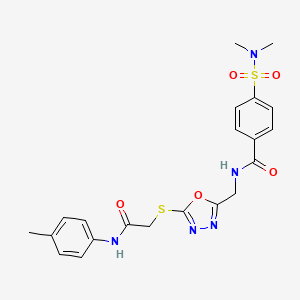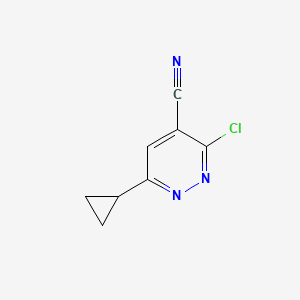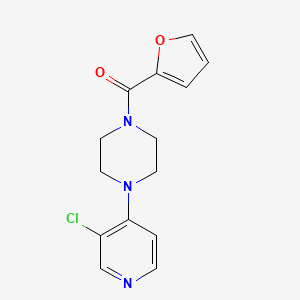
(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone” is a chemical compound used in scientific research1. It has a unique structure that allows for various applications, such as drug discovery and catalyst1.
Synthesis Analysis
The specific synthesis process for this compound is not readily available in the search results. However, similar compounds have been synthesized through various methods23. For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity2.Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the search results. However, the International Chemical Identifier (InChI) for a similar compound is provided4. The InChI is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not readily available in the search results. However, similar compounds have been found to inhibit the catalytical activity of certain enzymes3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, the linear formula for a similar compound, FURAN-2-YL-PIPERAZIN-1-YL-METHANONE, is C9H12N2O2, and its molecular weight is 180.2086.Scientific Research Applications
Corrosion Inhibition
Research has demonstrated the efficacy of related organic compounds as corrosion inhibitors for metals. For instance, a study by Singaravelu and Bhadusha (2022) on a similar compound showed its application as an effective corrosion inhibitor for mild steel in acidic media. Their findings suggest that such compounds could serve as mixed-type inhibitors, offering protection by forming a protective layer on the metal surface, thus reducing corrosion rates significantly in acidic environments (Singaravelu & Bhadusha, 2022).
Antimicrobial Activity
Compounds within this structural class have also been evaluated for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives and tested their antimicrobial activity, observing variable and modest activity against investigated bacterial and fungal strains. This suggests potential research applications of such compounds in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Drug Discovery
Another study focused on the discovery of potent antagonists for the G protein-coupled receptor NPBWR1 (GPR7), highlighting the synthesis and evaluation of small molecule antagonists including compounds with similar structural features. This research area points towards the application of such compounds in the development of novel therapeutics for various disorders, demonstrating the potential for these molecules in drug discovery processes (Romero et al., 2012).
Pharmacological Evaluation
In pharmacological research, derivatives of similar structures have been identified as transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showcasing analgesic effects in models of pain. Such studies underline the importance of structural analogs in the development and evaluation of new pharmacological agents for the treatment of pain and other conditions (Tsuno et al., 2017).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results. However, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicate that the compounds are nontoxic to human cells2.
Future Directions
The future directions for this compound are not explicitly mentioned in the search results. However, the molecular interactions of derivatised conjugates in docking studies reveal their suitability for further development2.
Please note that the information provided is based on the available search results and may not be fully accurate or complete. For a more detailed analysis, please refer to the original sources or consult a chemistry professional.
properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c15-11-10-16-4-3-12(11)17-5-7-18(8-6-17)14(19)13-2-1-9-20-13/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHICOZCFTLZUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=NC=C2)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-4-yl)-4-(furan-2-carbonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2628098.png)
![N-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2628099.png)
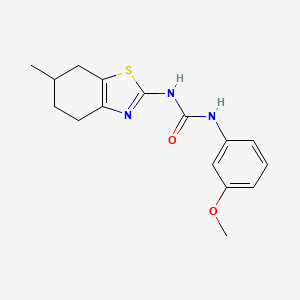
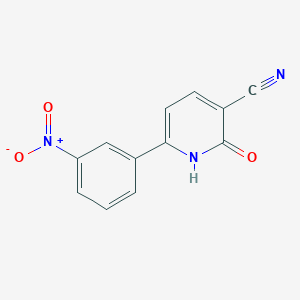
![[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methanamine;dihydrochloride](/img/structure/B2628103.png)
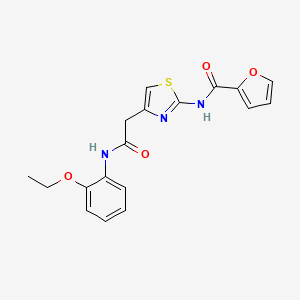
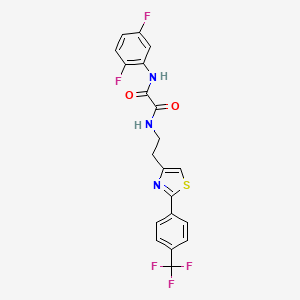
![2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide](/img/structure/B2628107.png)
![(E)-3-(2-Chloropyridin-4-yl)-N-[4-(4-hydroxyphenyl)butan-2-yl]prop-2-enamide](/img/structure/B2628108.png)
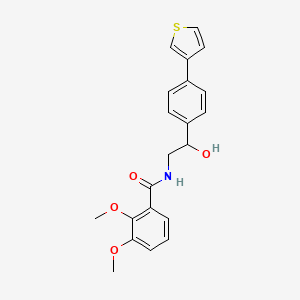
![5-methyl-2-(methylthio)-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2628111.png)
